N-(Pivaloyl)glycinohydroxamic acid
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Overview
Description
N-(Pivaloyl)glycinohydroxamic acid is a hydroxamic acid derivative known for its urease inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pivaloyl)glycinohydroxamic acid typically involves the reaction of pivaloyl chloride with glycine hydroxamic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(Pivaloyl)glycinohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.
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Properties
CAS No. |
73912-85-3 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)6(11)8-4-5(10)9-12/h12H,4H2,1-3H3,(H,8,11)(H,9,10) |
InChI Key |
HABHFHOBQOXBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)NO |
Origin of Product |
United States |
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